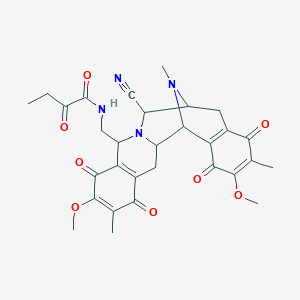
Benzanthrin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanthrin A is a natural product that is derived from the plant, Hypericum chinense. It has been found to possess various biological activities, including anti-inflammatory, antiviral, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Industrial Applications
Benzophenanthridines (BZDs), including Benzanthrin A, are a group of benzylisoquinolic alkaloids found in certain plant families, primarily used for chemical protection against pathogens and herbivores. These alkaloids have seen industrial applications in environmentally friendly agrochemicals and livestock food supplements. Additionally, despite being mainly considered toxic, they have traditional medicinal uses, and applications as antimicrobials, antiprotozoals, and cytotoxic agents have been envisioned. The biosynthetic pathways of some BZDs have been established, leading to the isolation of the genes and enzymes involved. This understanding opens opportunities for their biotechnological exploitation, especially using modern approaches like synthetic biology (Laines-Hidalgo et al., 2022).
Synthesis and Chemical Properties
The synthesis of Benzanthrin A involves key steps like C-glycosylation, highlighted in the preparation of the pseudoaglycone of benzanthrin antibiotics. The use of specific sugar derivatives demonstrates the possibilities in synthetic chemistry regarding the creation of Benzanthrin A and its equivalents (Parker & Ding, 2000).
Anticancer Potential
Benzanthrin A, as part of benzophenanthridine alkaloids, has shown potential as an anticancer agent. Studies demonstrate that these alkaloids can induce apoptosis and necrosis in cancer cells, suggesting their application in cancer therapies. The apoptotic response of various cancer cells upon treatment with these alkaloids, including uveal melanoma, indicates potential therapeutic applications (Kemeny-Beke et al., 2006).
Interaction with DNA
The interaction of benzophenanthridine alkaloids with DNA structures is a subject of interest due to their potential clinical and pharmacological utility. These alkaloids, including Benzanthrin A, form molecular complexes with DNA, influencing their biological activity. The binding properties with various DNA structures have been studied using different physical techniques, which helps in understanding their mode of action at the molecular level and in determining structure-activity relationships (Maiti & Kumar, 2009).
Biophysical Interactions and RNA Targeting
The binding of benzophenanthridine plant alkaloids to RNA molecules, such as inducing self-structure in polyriboadenylic acid, is another area of research. Such interactions have implications for using these alkaloids as RNA-targeted therapeutic agents. The binding characteristics, such as mode and thermodynamics, offer insights for drug development (Pradhan et al., 2014).
Eigenschaften
CAS-Nummer |
103523-24-6 |
|---|---|
Produktname |
Benzanthrin A |
Molekularformel |
C16H24NO3- |
Molekulargewicht |
634.7 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-1-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C35H42N2O9/c1-15-11-18-12-23(39)29-30(33(42)19-9-8-10-22(38)28(19)34(29)43)27(18)35(46-25-14-21(37(6)7)32(41)17(3)45-25)26(15)24-13-20(36(4)5)31(40)16(2)44-24/h8-12,16-17,20-21,24-25,31-32,38-41H,13-14H2,1-7H3 |
InChI-Schlüssel |
LEUWPSNVHJODDS-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C4C(=C(C=C3C=C2C)O)C(=O)C5=C(C4=O)C=CC=C5O)OC6CC(C(C(O6)C)O)N(C)C)N(C)C)O |
Kanonische SMILES |
CC1C(C(CC(O1)C2=C(C3=C4C(=C(C=C3C=C2C)O)C(=O)C5=C(C4=O)C=CC=C5O)OC6CC(C(C(O6)C)O)N(C)C)N(C)C)O |
Andere CAS-Nummern |
103618-16-2 |
Synonyme |
benzanthrin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)





![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)



